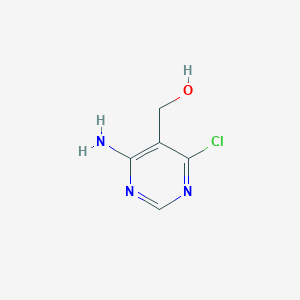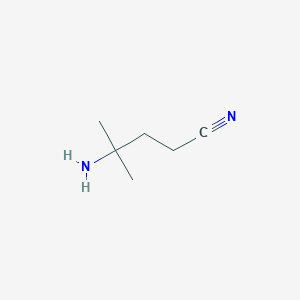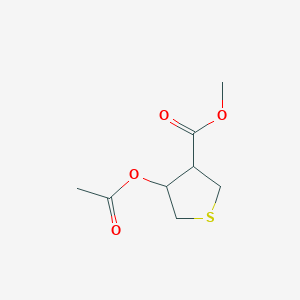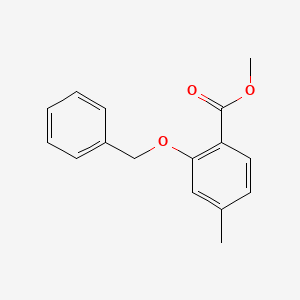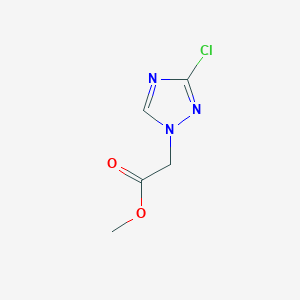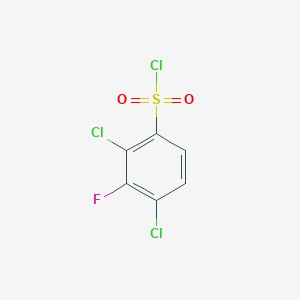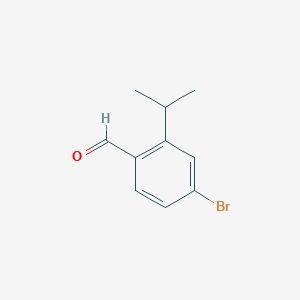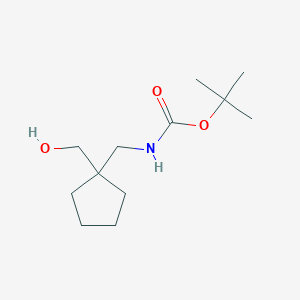
叔丁基((1-(羟甲基)环戊基)甲基)氨基甲酸酯
概述
描述
tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate: is an organic compound with the molecular formula C12H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
科学研究应用
Chemistry: tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate is used as a building block in organic synthesis. It is often employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry: In the industrial sector, tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with 1-(hydroxymethyl)cyclopentylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
作用机制
The mechanism of action of tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted side reactions.
相似化合物的比较
- tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Comparison:
- tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate has a similar structure but with a cyclobutyl ring instead of a cyclopentyl ring. This difference in ring size can affect the compound’s reactivity and steric properties.
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate contains a cyclopropyl ring, which is smaller and more strained than the cyclopentyl ring. This strain can lead to different reactivity patterns.
- tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate is a stereoisomer of tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate, meaning it has the same molecular formula but a different spatial arrangement of atoms. This can result in different biological activities and chemical properties.
Conclusion
tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis and scientific research.
属性
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopentyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBGLHPHXJZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



